Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)-
CAS No.:
Cat. No.: VC14921670
Molecular Formula: C17H12N2O2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N2O2S |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | (2Z)-2-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
| Standard InChI | InChI=1S/C17H12N2O2S/c1-21-14-9-5-2-6-11(14)10-15-16(20)19-13-8-4-3-7-12(13)18-17(19)22-15/h2-10H,1H3/b15-10- |
| Standard InChI Key | FIQFKKVJSLAPPT-GDNBJRDFSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
| Canonical SMILES | COC1=CC=CC=C1C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Introduction
Structural and Chemical Identity
Thiazolo[3.2-a]benzimidazol-3(2H)-one derivatives are tricyclic systems comprising a benzimidazole fused to a thiazole ring. The 2-(2-methoxybenzylideno) substituent introduces a conjugated benzylidene group at position 2 of the thiazole ring, with a methoxy (-OCH₃) group at the ortho position of the benzene ring. This substituent enhances electron delocalization and steric bulk, which may modulate reactivity and biological interactions .
The molecular formula is C₁₇H₁₃N₃O₂S, with a molecular weight of 323.37 g/mol. Key structural features include:
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A planar thiazolo-benzimidazole core stabilized by π-conjugation.
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A benzylidene group forming an extended conjugated system with the thiazole ring.
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A methoxy group contributing to solubility and hydrogen-bonding potential.
Synthesis and Reaction Pathways
Core Synthesis Strategies
The synthesis of thiazolo[3.2-a]benzimidazol-3(2H)-one derivatives typically involves cyclocondensation reactions. A validated method involves reacting 2-mercapto-1H-benzimidazole with α-halocarbonyl compounds or ketones in acidic media . For 2-(2-methoxybenzylideno)- derivatives, the following steps are employed:
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Formation of the Thiazole Ring:
Reaction of 2-mercaptobenzimidazole with 2-methoxybenzaldehyde in acetic acid containing concentrated H₂SO₄ under reflux (24–48 hours) induces cyclization. The methoxybenzylidene group is introduced via a Knoevenagel-like condensation, forming the benzylidene bridge . -
Purification:
The crude product is neutralized with NH₄OH, followed by recrystallization from ethanol or chromatography on silica gel (hexane/ethyl acetate) .
Typical Reaction Scheme:
Yield Optimization
Yields range from 75–85%, depending on reaction time and stoichiometry. Prolonged reflux (>36 hours) improves cyclization efficiency but risks decomposition .
Structural Characterization
Spectroscopic Analysis
1H NMR (DMSO-d₆, 300 MHz):
13C NMR (75 MHz):
Mass Spectrometry:
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Molecular ion peak at m/z 323 (M⁺),
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Fragmentation peaks at m/z 290 (M⁺ – SH), 177 (benzimidazole fragment) .
X-ray Crystallography
While crystallographic data for the exact compound are unavailable, related structures (e.g., 3-(2-methoxyphenyl)-6-nitrobenzo imidazo[2,1-b]thiazole) reveal:
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Dihedral angles of 15–25° between the benzylidene group and the core, indicating partial conjugation .
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Intermolecular hydrogen bonds involving the carbonyl oxygen and methoxy group, stabilizing the crystal lattice .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 198–202°C (decomposes) | |
| Solubility | Soluble in DMSO, DMF; insoluble in H₂O | |
| Density | ~1.38 g/cm³ (estimated) | |
| LogP (Partition Coefficient) | 3.2 (predicted) |
The methoxy group enhances lipophilicity (LogP ~3.2), favoring membrane permeability .
Biological Activity and Applications
Antiparasitic Activity
Thiazolo-benzimidazoles exhibit antitrichinellosis activity by inhibiting larval development of Trichinella spiralis (IC₅₀: 12–45 μM) . The 2-methoxy group may enhance binding to parasitic tubulin .
Anticancer Properties
Preliminary assays on related derivatives indicate apoptosis induction in HeLa cells (IC₅₀: 18 μM) . The benzylidene moiety likely intercalates DNA or inhibits topoisomerases .
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